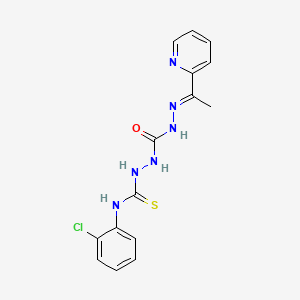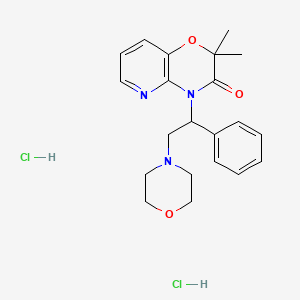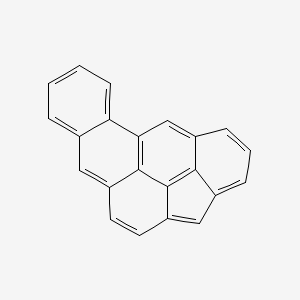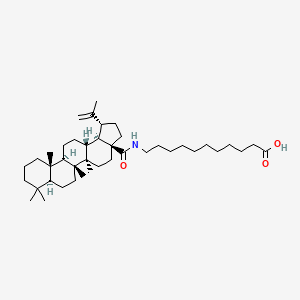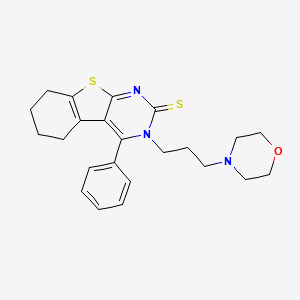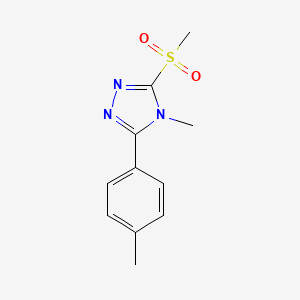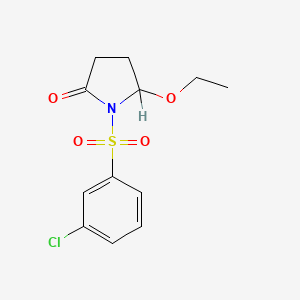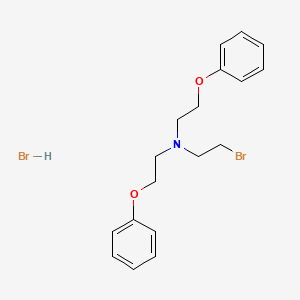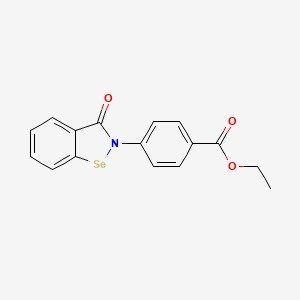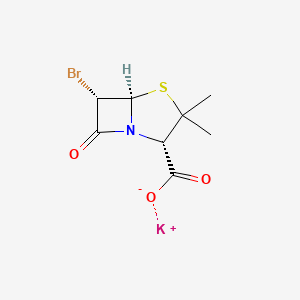
Tetracetylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracetylammonium chloride is a quaternary ammonium compound with the chemical formula [N(CH3CO)4]+Cl−. It is a hygroscopic, colorless, crystalline solid. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracetylammonium chloride can be synthesized through the alkylation of triacetylamine with acetyl chloride. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:
N(CH3CO)3+CH3COCl→[N(CH3CO)4]+Cl−
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale alkylation processes. The reaction is carried out in reactors with precise temperature and pressure controls to optimize the yield and minimize by-products. The product is then purified through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
Tetracetylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can produce tetraacetylammonium hydroxide.
Scientific Research Applications
Tetracetylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It can be used to study ion transport mechanisms in biological membranes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tetracetylammonium chloride involves its interaction with molecular targets such as ion channels and receptors. It can block potassium channels, thereby affecting ion transport across cell membranes. This property makes it useful in studying the physiological and pharmacological effects of ion channel blockers.
Comparison with Similar Compounds
Similar Compounds
Tetraethylammonium chloride: Similar in structure but with ethyl groups instead of acetyl groups.
Tetramethylammonium chloride: Contains methyl groups instead of acetyl groups.
Tetra-n-butylammonium chloride: Contains butyl groups instead of acetyl groups.
Uniqueness
Tetracetylammonium chloride is unique due to its acetyl groups, which impart different chemical and physical properties compared to other quaternary ammonium compounds. Its ability to form stable complexes and its specific interactions with biological targets make it distinct in its applications.
Properties
CAS No. |
52132-54-4 |
|---|---|
Molecular Formula |
C64H132ClN |
Molecular Weight |
951.2 g/mol |
IUPAC Name |
tetrahexadecylazanium;chloride |
InChI |
InChI=1S/C64H132N.ClH/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65(62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-64H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
JKZWMKUGHZJQPD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


